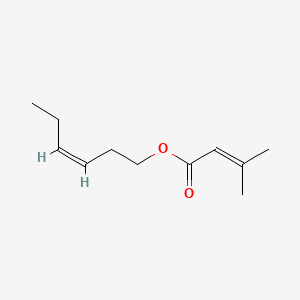
2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexenyl-cis-3-senecioate: is an ester compound known for its distinctive green, leafy aroma. It is a volatile organic compound commonly found in various plants and is often used in the fragrance and flavor industries due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions: Hexenyl-cis-3-senecioate can be synthesized through the esterification of hexenol and senecioic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of hexenyl-cis-3-senecioate involves large-scale esterification processes. The raw materials, hexenol and senecioic acid, are mixed in the presence of an acid catalyst. The reaction mixture is then heated under controlled conditions to ensure complete conversion to the ester. The product is purified through distillation or other separation techniques to obtain high-purity hexenyl-cis-3-senecioate.
化学反応の分析
Types of Reactions: Hexenyl-cis-3-senecioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexenyl-cis-3-senecioate can form hexenal or senecioic acid.
Reduction: The reduction process yields hexenol and senecioic acid.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
科学的研究の応用
Hexenyl-cis-3-senecioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on insect behavior.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Hexenyl-cis-3-senecioate is utilized in the fragrance and flavor industries to impart green, leafy notes to products.
作用機序
The mechanism of action of hexenyl-cis-3-senecioate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways. For example, it can act as a signaling molecule in plant defense, triggering responses to herbivory or environmental stress.
類似化合物との比較
Hexenyl acetate: Known for its fruity, green aroma.
Hexenyl butyrate: Has a sweet, fruity scent.
Hexenyl salicylate: Exhibits a floral, green fragrance.
Hexenyl-cis-3-senecioate stands out for its specific green, leafy aroma, making it valuable in applications where this scent profile is desired.
特性
CAS番号 |
65416-28-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
[(Z)-hex-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5- |
InChIキー |
NIWIFUKCMGYZHJ-WAYWQWQTSA-N |
異性体SMILES |
CC/C=C\CCOC(=O)C=C(C)C |
正規SMILES |
CCC=CCCOC(=O)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


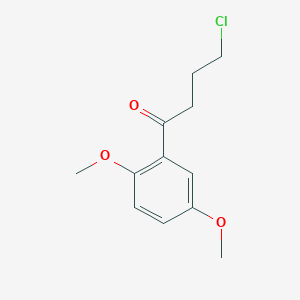
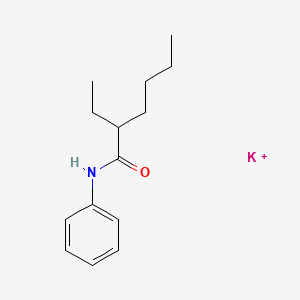
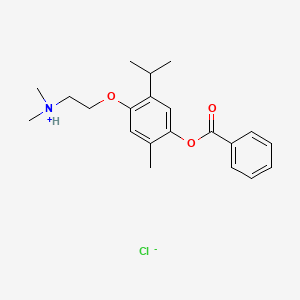
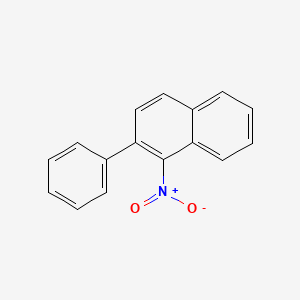
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
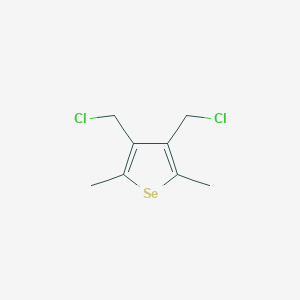

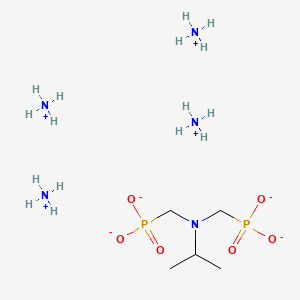
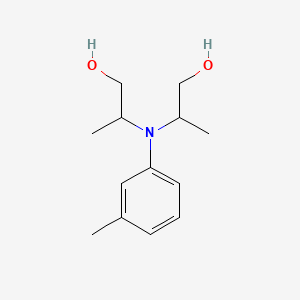
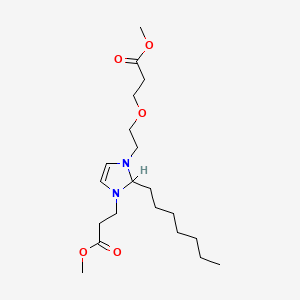

plumbane](/img/structure/B13771670.png)
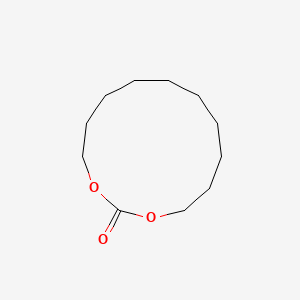
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
